molecular formula C15H20O3S B12780874 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester CAS No. 117666-85-0

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester

Cat. No.: B12780874
CAS No.: 117666-85-0
M. Wt: 280.4 g/mol
InChI Key: VFRJDRWMWFPRRY-VQHVLOKHSA-N
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Description

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester is an organic compound with the molecular formula C15H20O3S It is known for its unique chemical structure, which includes a methoxy group, a propoxy group, and a propenethioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-propoxybenzaldehyde and ethyl 2-bromo-2-propenethioate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl 2-bromo-2-propenethioate reacts with 4-methoxy-3-propoxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.

    Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-propenethioic acid O-ethyl ester
  • 3-(4-Propoxyphenyl)-2-propenethioic acid O-ethyl ester
  • 3-(4-Methoxy-3-ethoxyphenyl)-2-propenethioic acid O-ethyl ester

Uniqueness

3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester is unique due to the presence of both methoxy and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

117666-85-0

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

O-ethyl (E)-3-(4-methoxy-3-propoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C15H20O3S/c1-4-10-18-14-11-12(6-8-13(14)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+

InChI Key

VFRJDRWMWFPRRY-VQHVLOKHSA-N

Isomeric SMILES

CCCOC1=C(C=CC(=C1)/C=C/C(=S)OCC)OC

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=CC(=S)OCC)OC

Origin of Product

United States

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